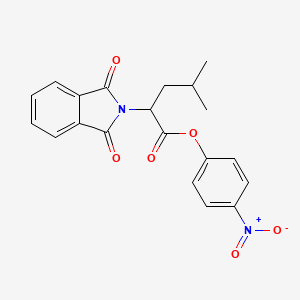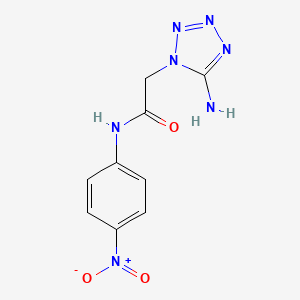![molecular formula C32H32N2O6 B3946256 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B3946256.png)
1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]
Descripción general
Descripción
1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione], also known as PIPD, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicine, materials science, and catalysis. PIPD is a bis-pyrrolidine derivative that contains two isopropoxyphenyl groups and a central phenylene ring.
Aplicaciones Científicas De Investigación
1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has been extensively studied for its potential applications in various fields. In the field of medicine, 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has been shown to have anticancer properties by inhibiting the activity of the enzyme topoisomerase IIα, which is essential for DNA replication and cell division. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has also been investigated for its potential use as an antioxidant and anti-inflammatory agent. In the field of materials science, 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has been used as a building block for the synthesis of novel polymers and materials. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has also been studied for its potential use as a catalyst in organic reactions.
Mecanismo De Acción
The mechanism of action of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] is not fully understood, but it is believed to involve the inhibition of topoisomerase IIα activity. Topoisomerase IIα is an enzyme that is essential for DNA replication and cell division. By inhibiting the activity of this enzyme, 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] can prevent the growth and proliferation of cancer cells. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has been shown to have a variety of biochemical and physiological effects. In vitro studies have demonstrated that 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] can inhibit the activity of topoisomerase IIα and induce apoptosis (programmed cell death) in cancer cells. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its potential therapeutic effects. In animal studies, 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] has been shown to have low toxicity and good bioavailability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] is its relatively simple synthesis method and high yields. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] is also relatively stable and has low toxicity, which makes it suitable for use in lab experiments. However, one limitation of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] is its limited solubility in water, which may make it difficult to use in certain experiments. 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] also has a relatively short half-life, which may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]. One area of interest is the development of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]-based materials and polymers for use in various applications, including electronics, optoelectronics, and energy storage. Another area of interest is the development of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione]-based catalysts for use in organic reactions. Additionally, further research is needed to fully understand the mechanism of action of 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] and its potential therapeutic effects in various diseases. Overall, 1,1'-(1,4-phenylene)bis[3-(4-isopropoxyphenyl)-2,5-pyrrolidinedione] is a promising compound with a wide range of potential applications, and further research is needed to fully explore its potential.
Propiedades
IUPAC Name |
1-[4-[2,5-dioxo-3-(4-propan-2-yloxyphenyl)pyrrolidin-1-yl]phenyl]-3-(4-propan-2-yloxyphenyl)pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32N2O6/c1-19(2)39-25-13-5-21(6-14-25)27-17-29(35)33(31(27)37)23-9-11-24(12-10-23)34-30(36)18-28(32(34)38)22-7-15-26(16-8-22)40-20(3)4/h5-16,19-20,27-28H,17-18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUPZMXUQJJMSRS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)N4C(=O)CC(C4=O)C5=CC=C(C=C5)OC(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
540.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[3-(ethoxymethyl)-4-methoxybenzyl]-8-methoxy-3-chromanamine](/img/structure/B3946174.png)
![8-{[3-(2,5-dimethylphenyl)-1H-pyrazol-4-yl]methyl}-2-methyltetrahydro-2H-pyrazino[1,2-a]pyrazine-1,4(3H,6H)-dione](/img/structure/B3946183.png)
![N-{[(4-sec-butylphenyl)amino]carbonothioyl}-2,4-dichlorobenzamide](/img/structure/B3946184.png)

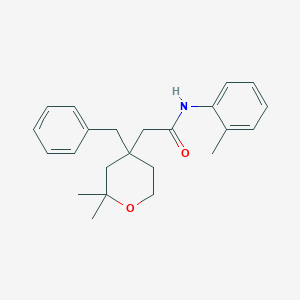
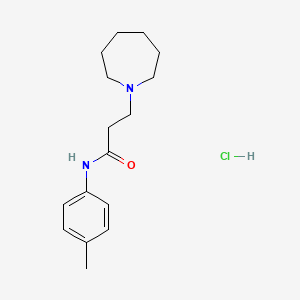
![2-(4-nitrophenyl)-2-oxoethyl 3b,6,6a,7,9,9a,10,12a-octahydrocyclopenta[c]cyclopenta[4,5]pyrido[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B3946202.png)
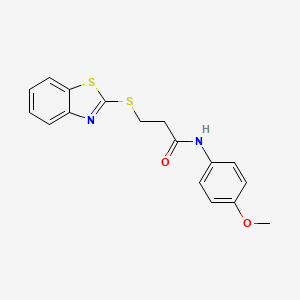

![5-ethyl-3-hydroxy-3-[2-(2-naphthyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3946223.png)
![3-methyl-N-{[(2-methyl-4-nitrophenyl)amino]carbonothioyl}benzamide](/img/structure/B3946248.png)

